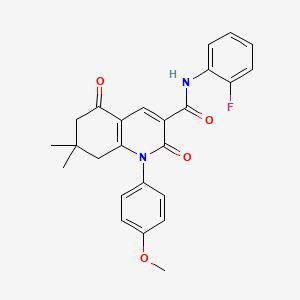![molecular formula C28H29ClN2O2 B11620375 2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B11620375.png)
2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one: , often referred to as “Compound X” , belongs to the quinazolinone family. It features a quinazolinone core with a 4-chlorophenyl group and a phenoxyalkyl side chain. This compound has garnered attention due to its intriguing pharmacological properties.
Métodos De Preparación
a. Electrophilic Aromatic Substitution
One synthetic route involves the addition of a bromine atom to phenylacetic acid, yielding 4-bromophenylacetic acid. Subsequent condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis with sodium hydroxide, affords the desired compound .
b. Other Routes
Additional methods include Fischer esterification to produce methyl 4-bromophenylacetate and analogous reactions to form ethyl esters. Hydrazones of 4-bromophenylacetic acid are also explored .
Análisis De Reacciones Químicas
Compound X undergoes various reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding quinazoline.
Substitution: Nucleophilic substitution reactions occur at the halogenated position.
Major Products: The primary product is the quinazolinone itself.
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry
Anticancer Properties: Compound X shows promise as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Anti-inflammatory Effects: It modulates inflammatory pathways, making it relevant in treating inflammatory diseases.
b. Industry
Pharmaceuticals: Compound X serves as a lead compound for drug development.
Agrochemicals: Its structural features make it suitable for designing herbicides or fungicides.
Mecanismo De Acción
Molecular Targets: Compound X interacts with protein kinases, affecting cell signaling pathways.
Pathways: It modulates MAPK and PI3K/Akt pathways, impacting cell survival and proliferation.
Comparación Con Compuestos Similares
Uniqueness: Compound X’s unique combination of a quinazolinone scaffold, chlorophenyl group, and phenoxyalkyl side chain sets it apart.
Similar Compounds: Related compounds include 4-bromophenylacetic acid and other quinazolinones.
Propiedades
Fórmula molecular |
C28H29ClN2O2 |
|---|---|
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-[5-(3-propan-2-ylphenoxy)pentyl]quinazolin-4-one |
InChI |
InChI=1S/C28H29ClN2O2/c1-20(2)22-9-8-10-24(19-22)33-18-7-3-6-17-31-27(21-13-15-23(29)16-14-21)30-26-12-5-4-11-25(26)28(31)32/h4-5,8-16,19-20H,3,6-7,17-18H2,1-2H3 |
Clave InChI |
XQCGCPAGLGOEKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-bromophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620294.png)
![1-[(4-Nitrophenyl)methoxy]benzotriazole](/img/structure/B11620301.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620311.png)
![(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620314.png)
![{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11620319.png)

![ethyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11620326.png)
![N-(2-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11620332.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620336.png)
![N'-[(3Z)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11620338.png)

![4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620347.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620360.png)
